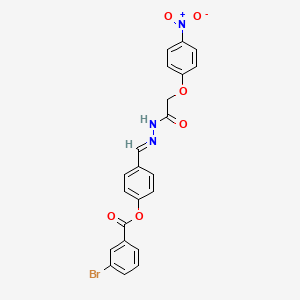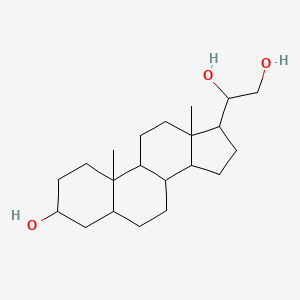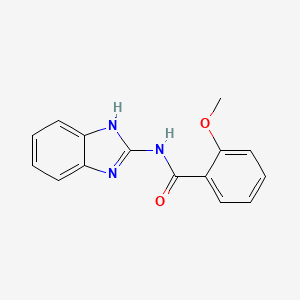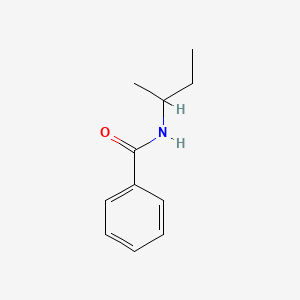
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is a complex organic compound characterized by its unique structure, which includes carboxymethyl and dihydroxybenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzylamine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid involves its interaction with specific molecular targets. The dihydroxybenzyl group can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the amino and carboxymethyl groups.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the dihydroxybenzyl group.
Uniqueness
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and act as an antioxidant sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H13NO6 |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
2-[carboxymethyl-[(2,5-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO6/c13-8-1-2-9(14)7(3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
XBWGPTMNFDDPMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CN(CC(=O)O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)







![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)

